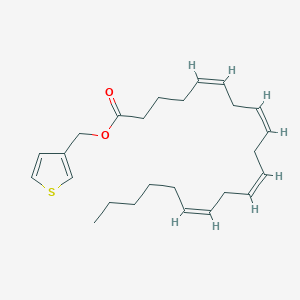

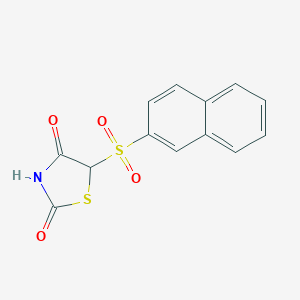

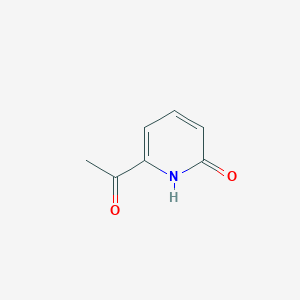

![molecular formula C11H19N3O6S B163807 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid CAS No. 136567-42-5](/img/structure/B163807.png)

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gamma-Glutamyl-thiothreonyl-glycine is a tripeptide compound that plays a significant role in various biological processes. It is composed of three amino acids: gamma-glutamyl, thiothreonyl, and glycine. This compound is involved in the metabolism of glutathione, a crucial antioxidant in cells, and has implications in various physiological and pathological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl residue is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated residue is then coupled with thiothreonyl, followed by the addition of glycine. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the tripeptide. The fermentation process is optimized for maximum yield and purity, followed by downstream processing to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Glutamyl-thiothreonyl-glycine undergoes various chemical reactions, including:

Oxidation: The thiol group in thiothreonyl can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The gamma-glutamyl residue can participate in transpeptidation reactions, transferring the gamma-glutamyl group to other amino acids or peptides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.

Substitution: Enzymatic reactions using gamma-glutamyl transpeptidase under physiological conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of gamma-glutamyl derivatives with other amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Gamma-Glutamyl-thiothreonyl-glycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and enzymatic reactions.

Biology: Investigated for its role in cellular antioxidant defense mechanisms and redox regulation.

Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as Parkinson’s disease and diabetes.

Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations for its antioxidant properties.

Wirkmechanismus

Gamma-Glutamyl-thiothreonyl-glycine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. It acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids or peptides. This process is crucial for maintaining cellular redox homeostasis and detoxification of reactive oxygen species. The compound also modulates various signaling pathways related to oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gamma-Glutamyl-cysteinyl-glycine (Glutathione): A well-known antioxidant involved in cellular detoxification.

Gamma-Glutamyl-cysteinyl-alanine: Another tripeptide with similar antioxidant properties.

Uniqueness

Gamma-Glutamyl-thiothreonyl-glycine is unique due to the presence of the thiothreonyl residue, which imparts distinct chemical and biological properties. The thiol group in thiothreonyl enhances the compound’s antioxidant capacity and its ability to form disulfide bonds, making it a valuable molecule for studying redox biology and developing therapeutic agents.

Eigenschaften

CAS-Nummer |

136567-42-5 |

|---|---|

Molekularformel |

C11H19N3O6S |

Molekulargewicht |

321.35 g/mol |

IUPAC-Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |

InChI-Schlüssel |

GYHXNGRPRPFNOF-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

Synonyme |

gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

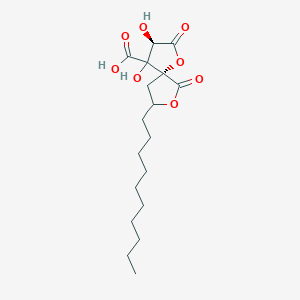

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

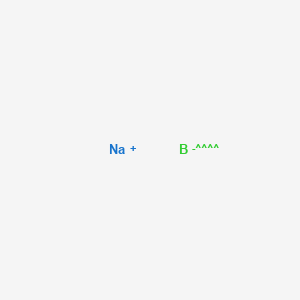

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)